4-Butylbenzene-1,2-dicarbonitrile
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Overview
Description
4-Butylbenzene-1,2-dicarbonitrile is an organic compound with the molecular formula C12H12N2. It consists of a benzene ring substituted with a butyl group and two cyano groups at the 1 and 2 positions. This compound is part of the larger family of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylbenzene-1,2-dicarbonitrile typically involves the following steps:
Nitration of Benzene: The benzene ring is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron and hydrochloric acid.
Diazotization and Sandmeyer Reaction: The amino groups are converted to diazonium salts, which are then replaced with cyano groups using copper(I) cyanide in the Sandmeyer reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the reaction parameters and minimize human error.
Chemical Reactions Analysis
Types of Reactions
4-Butylbenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the cyano groups can be achieved using hydrogen gas and a metal catalyst, resulting in the formation of primary amines.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium or nickel catalyst.
Substitution: Nitric acid and sulfuric acid for nitration; halogens and Lewis acids for halogenation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro, halogen, or sulfonic acid derivatives.
Scientific Research Applications
4-Butylbenzene-1,2-dicarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Butylbenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways:
Electrophilic Aromatic Substitution: The benzene ring undergoes electrophilic aromatic substitution reactions, where the electron-rich aromatic ring attacks electrophiles, leading to the formation of substituted benzene derivatives.
Reduction and Oxidation: The cyano groups can be reduced to amines or oxidized to carboxylic acids, depending on the reaction conditions.
Comparison with Similar Compounds
4-Butylbenzene-1,2-dicarbonitrile can be compared with other benzene derivatives such as:
Toluene: Similar in structure but with a methyl group instead of a butyl group.
Benzonitrile: Contains a single cyano group attached to the benzene ring.
Phthalonitrile: Contains two cyano groups at the 1 and 2 positions but lacks the butyl group.
Uniqueness
The presence of both the butyl group and two cyano groups in this compound makes it unique, providing distinct chemical properties and reactivity compared to other benzene derivatives .
Properties
CAS No. |
128954-24-5 |
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Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
4-butylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N2/c1-2-3-4-10-5-6-11(8-13)12(7-10)9-14/h5-7H,2-4H2,1H3 |
InChI Key |
FPPCUGINEFWRQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)C#N)C#N |
Origin of Product |
United States |
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